(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 26048-94-2
VCID: VC20796070
InChI: InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2
Molecular Formula: C18H20N2O5
Molecular Weight: 344.4 g/mol

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester

CAS No.: 26048-94-2

Cat. No.: VC20796070

Molecular Formula: C18H20N2O5

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester - 26048-94-2

Specification

CAS No. 26048-94-2
Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
IUPAC Name benzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate
Standard InChI InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)/t16-/m0/s1
Standard InChI Key ATHRZWZDILASFM-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NOCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester is uniquely identified through several standard chemical identifiers:

ParameterValue
CAS Registry Number26048-94-2
Molecular FormulaC₁₈H₂₀N₂O₅
Molecular Weight344.362 g/mol
Exact Mass344.137 g/mol
IUPAC Namebenzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate

The compound possesses a specific CAS number (26048-94-2) that distinguishes it from its racemic counterpart (26048-95-3), which contains both R and S enantiomers .

Structural Features

The structure of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester incorporates several key functional elements:

  • A chiral carbon center with the S-configuration

  • Two carbamate functionalities (benzyloxycarbonyl/Cbz groups)

  • A hydroxymethyl group

  • A benzyloxy substituent on one of the nitrogen atoms

The molecule can be conceptualized as a protected serine derivative with benzyl protecting groups on both the amino group and the hydroxamic acid functionality. The S-stereochemistry is a critical feature that distinguishes this compound from its enantiomer and affects its potential biological activity and chemical reactivity .

Physical and Chemical Properties

Physical State and Appearance

Based on data from related compounds, (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester is likely to be a white solid at room temperature and standard pressure. This physical state is typical for compounds of this chemical class and molecular weight range .

Physicochemical Parameters

PropertyValueNote
Polar Surface Area (PSA)103.87 ŲCalculated value
LogP2.56640Octanol-water partition coefficient
Predicted pKa~10.54 ± 0.46Based on racemic data
Predicted Density~1.268 ± 0.06 g/cm³Based on racemic data

The compound's relatively high polar surface area (103.87 Ų) indicates significant potential for hydrogen bonding and polar interactions, which is consistent with the presence of multiple oxygen-containing functional groups. The moderate LogP value (2.56640) suggests a balance between hydrophilic and lipophilic properties, which may influence its solubility profile and potential biological membrane permeability .

Nomenclature and Alternative Names

Systematic Nomenclature

The compound can be named through multiple systematic approaches, reflecting different conventions in chemical nomenclature:

  • IUPAC Name: benzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate

  • Alternative systematic name: [(1S)-1-(Hydroxymethyl)-2-oxo-2-[(phenylmethoxy)amino]ethyl]carbamic acid phenylmethyl ester

These names provide detailed structural information, explicitly indicating the S-configuration of the chiral center and the specific arrangement of functional groups .

Common Synonyms

Several synonyms for the compound appear in chemical databases:

  • (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester (most common listing name)

  • [(1S)-1-(Hydroxymethyl)-2-oxo-2-[(phenylmethoxy)amino]ethyl]carbamic acid phenylmethyl ester

These alternative names may be encountered in scientific literature and chemical catalogs. The variety of naming conventions reflects the complex structure of the molecule and the different approaches to prioritizing its functional groups in nomenclature .

Comparative Analysis with Related Compounds

Comparison with Racemic Mixture

The compound exists as part of a stereochemical pair, with the racemic mixture being identified by a distinct CAS number (26048-95-3). The racemic form contains both the S-enantiomer (our compound of interest) and its R-enantiomer in equal proportions. The physical and chemical properties of the racemic mixture likely represent an average of the properties of the two individual enantiomers .

Key differences between the enantiomerically pure compound and the racemic mixture include:

Feature(S)-EnantiomerRacemic Mixture
CAS Number26048-94-226048-95-3
Optical ActivityOptically activeOptically inactive
Potential Biological ActivityMay have specific biological activityMay have reduced specificity

Structural Relationships with Other Compounds

The compound shares structural features with several related molecules:

  • It has similarity to protected amino acid derivatives, particularly those of serine with benzyloxycarbonyl (Cbz) protection.

  • It bears structural resemblance to other compounds in the search results, including:

    • [(S)-1-((S)-1-Benzyl-2-benzyloxycarbamoyl-2-oxo-ethylcarbamoyl)-3-methyl-butyl]-carbamic acid benzyl ester (PubChem CID 9828874)

    • {(S)-1-[(S)-1-(4-Hydroxy-benzyl)-2-oxo-ethylcarbamoyl]-2-methyl-propyl}-carbamic acid benzyl ester (PubChem CID 455769)

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